molecular formula C9H10N2O B3230528 2,3-dihydro-1H-indole-3-carboxamide CAS No. 1306605-89-9

2,3-dihydro-1H-indole-3-carboxamide

Cat. No.: B3230528
CAS No.: 1306605-89-9
M. Wt: 162.19 g/mol
InChI Key: OKFWHWKMNFIVRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-indole-3-carboxamide is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused benzene and pyrrole ring system, making it an important scaffold in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-indole-3-carboxamide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with carbonyl compounds followed by cyclization .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation of indole derivatives under controlled conditions to achieve the desired dihydro form. The process may involve the use of palladium or platinum catalysts to facilitate the hydrogenation reaction .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3-Dihydro-1H-indole-3-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition is crucial in its therapeutic effects, such as antiviral and anticancer activities .

Comparison with Similar Compounds

  • Indole-3-carboxamide
  • 2,3-Dihydro-1H-indole-2-carboxamide
  • Indole-3-acetic acid

Comparison: 2,3-Dihydro-1H-indole-3-carboxamide is unique due to its dihydro form, which imparts different chemical reactivity and biological activity compared to its fully aromatic counterparts. The presence of the carboxamide group at the 3-position also distinguishes it from other indole derivatives, providing unique binding properties and biological effects .

Properties

IUPAC Name

2,3-dihydro-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(12)7-5-11-8-4-2-1-3-6(7)8/h1-4,7,11H,5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFWHWKMNFIVRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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